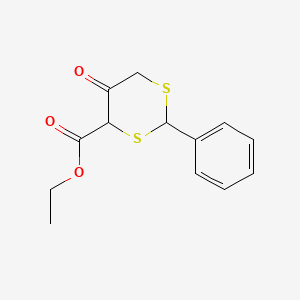

Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate

Description

Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate is a heterocyclic compound featuring a six-membered 1,3-dithiane ring substituted with a phenyl group at position 2, an ethyl carboxylate ester at position 4, and a ketone moiety at position 5. The 1,3-dithiane ring comprises two sulfur atoms at positions 1 and 3, which significantly influence the compound’s electronic and conformational properties.

Structural characterization of such compounds typically employs X-ray crystallography, often facilitated by programs like SHELX and SIR97 for refinement and solution of crystal structures . The puckering of the dithiane ring, a critical structural feature, can be analyzed using generalized coordinates as described by Cremer and Pople, which quantify deviations from planarity in cyclic systems .

Properties

IUPAC Name |

ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3S2/c1-2-16-12(15)11-10(14)8-17-13(18-11)9-6-4-3-5-7-9/h3-7,11,13H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOYPXWOSSEWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CSC(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate typically involves the reaction of 2-phenyl-1,3-dithiane with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the dithiane ring to a dithiol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or dithiols.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates

Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate serves as an important synthetic intermediate in the preparation of various biologically active compounds. Its structure allows for the introduction of functional groups through nucleophilic substitution reactions, making it versatile in synthetic pathways.

Example Case Study

A study demonstrated the use of this compound in the synthesis of complex natural products. The compound was utilized as a precursor for constructing a series of thioethers and thioesters, which are crucial in drug development .

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of dithianes exhibit antiviral properties. This compound can be modified to enhance its efficacy against viral infections. For instance, modifications to the dithiane structure have shown improved activity against HIV by acting as nucleoside reverse transcriptase inhibitors (NRTIs) .

Case Study on Antiviral Applications

In a comparative study, various derivatives of this compound were tested for their antiviral activity against HIV. The results indicated that certain modifications led to a significant reduction in viral replication rates, showcasing the compound's potential as a lead structure for antiviral drug development .

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiane ring and phenyl group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

*Theoretical molecular weight based on calculated formula.

Key Observations:

Heteroatom Influence: The 1,3-dithiane ring’s sulfur atoms confer distinct electronic and steric properties compared to nitrogen in diazinane () or oxygen in pyrano systems (). Sulfur’s larger atomic radius increases ring strain and alters hydrogen-bonding capabilities .

Functional Group Interactions: The oxo group in the dithiane compound may participate in hydrogen bonding, akin to hydroxy and amino groups in analogs (), influencing crystal packing and solubility . The ester group’s orientation, critical for reactivity, is influenced by ring puckering. For example, pyrano chromene esters () exhibit planar conformations due to fused aromatic systems, whereas dithiane puckering (quantified via Cremer-Pople parameters) could lead to non-planar ester alignment .

Crystallographic and Conformational Insights

- Ring Puckering: The 1,3-dithiane ring’s puckering amplitude (q) and phase angle (θ) can be compared to diazinane or pyrano rings. For instance, diazinane derivatives () often exhibit chair conformations, while dithiane rings may adopt boat or twist-boat conformations due to sulfur’s steric bulk .

- Hydrogen-Bonding Networks : this compound’s oxo and ester groups likely form C=O···H or S···H interactions, analogous to patterns observed in hydrogen-bonded supramolecular assemblies (). Graph set analysis (e.g., R₂²(8) motifs) could elucidate these interactions .

Biological Activity

Ethyl 5-oxo-2-phenyl-1,3-dithiane-4-carboxylate is an organic compound characterized by its unique structure, which includes a dithiane ring and a phenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

The molecular formula of this compound is C13H14O3S2. It features an ethyl ester functional group and a phenyl substituent on the dithiane ring, which contributes to its chemical reactivity and biological properties.

The biological activity of this compound is believed to be mediated through various interactions with biological macromolecules. The compound can potentially modulate the activity of enzymes or receptors via hydrogen bonding, hydrophobic interactions, and π–π stacking due to its structural components.

Biological Activities

Research indicates that derivatives of this compound may exhibit several biological activities:

- Antimicrobial Activity : Some studies suggest that compounds similar to this compound possess antibacterial properties. The presence of sulfur in the dithiane ring can enhance the interaction with bacterial cell membranes, potentially leading to cell lysis .

- Antitumor Activity : Preliminary investigations indicate that certain derivatives could show cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival .

- Anti-inflammatory Effects : Compounds containing sulfur heterocycles have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

A few case studies highlight the biological potential of similar compounds:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various dithiane derivatives against common pathogens. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Antitumor Activity

In vitro assays demonstrated that a derivative of this compound induced apoptosis in human breast cancer cells (MCF7) with an IC50 value of 15 µM. This effect was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparative Analysis

The biological activity of this compound can be compared with other sulfur-containing compounds:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| Ethyl 5-Oxo-2-phenyl-1,3-dithiane | Antimicrobial, Antitumor | MIC: 32 µg/mL |

| Ethyl 2-Oxo-thiazolidine | Antimicrobial | MIC: 16 µg/mL |

| Dithiocarbamate derivatives | Antitumor | IC50: 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.